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Introduction
PF-562271 hydrochloride is a potent, ATP-competitive, and reversible small-molecule inhibitor

of Focal Adhesion Kinase (FAK) and the related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3]

FAK is a non-receptor tyrosine kinase that plays a critical role in signaling pathways

downstream of integrins and growth factor receptors, regulating essential cellular processes

such as cell survival, proliferation, migration, and invasion.[4][5] Due to the overexpression and

activation of FAK in a variety of human cancers, it has emerged as a significant target for

anticancer drug development.[4][6][7] This technical guide provides an in-depth overview of the

mechanism of action of PF-562271, supported by quantitative data, detailed experimental

protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action
PF-562271 exerts its inhibitory effects by binding to the ATP-binding pocket of FAK and Pyk2,

which prevents the catalytic activity of these kinases.[1][8] This direct inhibition blocks the

autophosphorylation of FAK at tyrosine residue 397 (Y397), a crucial initial step for the

recruitment and activation of downstream signaling molecules, including Src family kinases.[4]

[6] By disrupting FAK autophosphorylation, PF-562271 effectively abrogates the downstream

signaling cascades that promote cell motility, survival, and proliferation.[4][8]
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Quantitative Inhibitory Activity
The inhibitory potency of PF-562271 has been characterized in various assays, demonstrating

high affinity for its primary targets.

Target Assay Type IC50 Reference(s)

FAK Cell-free 1.5 nM [1][2][3][9]

Pyk2 Cell-free 14 nM (or 13 nM) [2][3][9]

FAK (phospho-FAK) Cell-based 5 nM [1][2][9]

FAK (Y397) Cell-based 10-30 nM [7]

CDK2/E, CDK5/p35,

CDK1/B, CDK3/E
Recombinant enzyme 30-120 nM [2]

Cellular and In Vivo Effects
Preclinical studies have demonstrated the significant anti-tumor activity of PF-562271 across a

range of cancer models.
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Model System Effect
Dosage/Concentrat
ion

Reference(s)

Pancreatic Ductal

Adenocarcinoma

(PDA) cells

Inhibited migration to

IGF-I and collagen,

and invasion in

response to serum.

[10] Reduced

migration of cancer-

associated fibroblasts

and macrophages.[10]

0.1 µmol/L [10]

A431 cells

Complete inhibition of

collective cell invasion

into collagen gels.[1]

250 nM [1]

Ewing sarcoma cell

lines
Impaired cell viability.

Average IC50 of 2.4

µM
[2]

PC3-M xenografts
45% tumor growth

inhibition.[1]
50 mg/kg p.o. bid [1]

BxPc3 xenografts
86% tumor growth

inhibition.[1]
50 mg/kg p.o. bid [1]

PC3M-luc-C6

subcutaneous

xenografts

62% tumor growth

inhibition after 2

weeks.[5]

25 mg/kg PO BID

5x/wk
[5]

PC3M-luc-C6

metastasis model

Significant reduction

in metastatic growth.

[5]

25 mg/kg PO BID

5x/wk
[5]

Orthotopic pancreatic

cancer model

Reduced tumor

growth, invasion, and

metastases.[10]

Decreased number of

tumor-associated

macrophages and

fibroblasts.[10][11]

Not specified [10][11]
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Glioblastoma (in

combination with

TMZ)

In vitro: Reduced

viability, cell cycle

progression, invasion,

and invadopodia

formation.[12] In vivo:

Reduced tumor size

and invasive margins,

increased apoptosis,

and increased

survival.[12]

In vitro: 16 nM; In

vivo: 50 mg/kg orally
[12]

Signaling Pathways and Experimental Workflows
FAK Signaling Pathway and Inhibition by PF-562271
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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